2-(4-Hydroxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
2-(4-Hydroxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is an organic compound that belongs to the class of pyrazolones This compound is characterized by a pyrazolone ring substituted with a hydroxyphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 4-hydroxybenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolone ring. The reaction conditions generally include refluxing the reactants in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to ensure the scalability and cost-effectiveness of the process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the pyrazolone ring can be reduced to form a corresponding alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Ether or ester derivatives.
Scientific Research Applications
2-(4-Hydroxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenylpyruvate: Shares the hydroxyphenyl group but differs in the pyrazolone ring structure.
5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Similar pyrazolone ring but lacks the hydroxyphenyl group.
Uniqueness
2-(4-Hydroxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is unique due to the presence of both the hydroxyphenyl and methyl groups, which contribute to its distinct chemical reactivity and biological activity. This combination of functional groups enhances its potential as a versatile compound in various applications .
Properties
CAS No. |
76858-78-1 |
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Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H10N2O2/c1-7-6-10(14)12(11-7)8-2-4-9(13)5-3-8/h2-5,13H,6H2,1H3 |
InChI Key |
UAJMXYVLALDCCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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